molecular formula C14H28ClNO B1423542 3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride CAS No. 1354953-89-1

3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride

Cat. No. B1423542
M. Wt: 261.83 g/mol
InChI Key: UQPAWGHKANXQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride (3-EPN-HCl) is a synthetic compound used in a variety of scientific research applications. It is a chiral amine that can be synthesized from various starting materials, such as propylene glycol, ethyl chloride, and potassium hydroxide. 3-EPN-HCl is a versatile compound that has been used in a variety of research applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

1. Synthesis and Chemical Reactivity

3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride is involved in various synthesis and chemical reactions. In a study by Yamagishi et al. (1991), a related compound, 1-ethoxycarbonylisatin, was used to produce spiro[imidazolidine-4, 4'(1'H)-quinazoline]-2, 2', 5(3'H)-trione derivatives, demonstrating its role in the synthesis of complex organic compounds (Yamagishi et al., 1991). Similarly, the synthesis and reactions of spiro compounds like spiro[oxolane-2,2′-piperazine]-3′,6′-dione were studied by Shin et al. (1983), highlighting the utility of spiro compounds in chemical synthesis (Shin et al., 1983).

2. Pharmacological and Biological Studies

Spiro compounds related to 3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride have been studied for their pharmacological properties. For example, Li et al. (2013) synthesized aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which were tested for pharmacological and antitumor properties (Li et al., 2013). Hsu et al. (1974) explored the effects of amines on carotenogenesis in Blakeslea trispora, indicating the biological interactions of similar compounds (Hsu et al., 1974).

3. Analytical Applications

In the field of analytical chemistry, Sterling and Haney (1974) utilized a compound, fluorescamine, which is structurally related to 3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride, for the determination of drugs in a spectrophotofluorometric analysis (Sterling & Haney, 1974).

4. Material Science and Polymer Chemistry

In material science, spiro compounds play a role in the development of advanced materials. For instance, Karimi et al. (2018) investigated chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, indicating the importance of spiro compounds in the creation of smart materials for drug delivery (Karimi et al., 2018).

properties

IUPAC Name

3-ethoxy-N-propylspiro[3.5]nonan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO.ClH/c1-3-10-15-12-11-13(16-4-2)14(12)8-6-5-7-9-14;/h12-13,15H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPAWGHKANXQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC(C12CCCCC2)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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